Cas no 2228655-58-9 (2-(3-methyl-1-benzofuran-2-yl)propanal)

2-(3-methyl-1-benzofuran-2-yl)propanal is a versatile organic compound characterized by its unique benzofuran moiety. This compound offers significant advantages due to its potential in synthetic organic chemistry, particularly in the construction of complex molecules. Its structural features enable efficient cross-coupling reactions and provide a platform for further functionalization. The compound's stability and reactivity make it a valuable tool in the development of pharmaceuticals and fine chemicals.
2-(3-methyl-1-benzofuran-2-yl)propanal structure
2228655-58-9 structure
Product Name:2-(3-methyl-1-benzofuran-2-yl)propanal
CAS No:2228655-58-9
MF:C12H12O2
MW:188.222483634949
CID:6144864
PubChem ID:165617496
Update Time:2025-07-16

2-(3-methyl-1-benzofuran-2-yl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methyl-1-benzofuran-2-yl)propanal
    • EN300-1799866
    • 2228655-58-9
    • Inchi: 1S/C12H12O2/c1-8(7-13)12-9(2)10-5-3-4-6-11(10)14-12/h3-8H,1-2H3
    • InChI Key: OWJXIQFQIQSJOK-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C)=C1C(C=O)C

Computed Properties

  • Exact Mass: 188.083729621g/mol
  • Monoisotopic Mass: 188.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30.2Ų

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Additional information on 2-(3-methyl-1-benzofuran-2-yl)propanal

Professional Introduction to Compound with CAS No. 2228655-58-9 and Product Name: 2-(3-methyl-1-benzofuran-2-yl)propanal

The compound identified by the CAS number 2228655-58-9 and the product name 2-(3-methyl-1-benzofuran-2-yl)propanal represents a significant molecule in the realm of chemical and pharmaceutical research. This compound, belonging to the benzofuran derivative class, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The benzofuran moiety, a fused aromatic ring system consisting of a benzene and a furan ring, is well-documented for its role in various biological activities. Specifically, the presence of a methyl group at the 3-position of the benzofuran ring and an aldehyde functional group at the 2-position of the propyl chain introduces specific reactivity and interaction potential with biological targets.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds, particularly benzofurans, due to their ability to mimic natural products and exhibit diverse pharmacological effects. The compound 2-(3-methyl-1-benzofuran-2-yl)propanal has been studied for its potential as a scaffold in the development of novel therapeutic agents. Its aldehyde functionality makes it a valuable intermediate for further chemical modifications, enabling the synthesis of more complex molecules with tailored biological properties. This flexibility has made it a subject of interest in both academic and industrial research settings.

In particular, the structural motif of 2-(3-methyl-1-benzofuran-2-yl)propanal has been explored for its interactions with enzymes and receptors involved in metabolic pathways. Studies have suggested that benzofuran derivatives can modulate key enzymes such as cytochrome P450 monooxygenases, which are crucial in drug metabolism. The methyl group at the 3-position of the benzofuran ring may influence electronic properties, thereby affecting binding affinity and specificity. This aspect has been leveraged in computational modeling studies to predict binding modes and optimize lead compounds for drug development.

Moreover, the aldehyde group in 2-(3-methyl-1-benzofuran-2-yl)propanal serves as a versatile handle for further functionalization through condensation reactions with nucleophiles or reduction to form alcohols. These transformations have been utilized to generate libraries of derivatives for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying hits with promising pharmacological activity, which can then be optimized through structure-activity relationship (SAR) studies. The compound’s ability to undergo selective modifications has made it a valuable tool in medicinal chemistry workflows.

Recent research has also explored the potential applications of 2-(3-methyl-1-benzofuran-2-yl)propanal in therapeutic areas such as anti-inflammatory and anticancer agents. The benzofuran scaffold is known to exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. Additionally, its structural similarity to natural products like coumarins has led to investigations into its potential as an anticancer agent. Preliminary studies have shown that derivatives of this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function or inhibiting proliferation pathways.

The synthesis of 2-(3-methyl-1-benzofuran-2-yl)propanal involves multi-step organic reactions that highlight its synthetic accessibility. Key steps include Friedel-Crafts acylation followed by formylation at the 2-position of the propyl chain, coupled with cyclization to form the benzofuran ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible for large-scale applications in drug discovery programs. The use of green chemistry principles has also been explored to minimize waste and improve atom economy during synthesis.

In conclusion, the compound CAS No. 2228655-58-9, identified as 2-(3-methyl-1-benzofuran-2-yl)propanal, represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the benzofuran moiety and aldehyde functionality, make it a versatile scaffold for developing novel therapeutic agents. Recent studies have highlighted its potential applications in modulating metabolic pathways, anti-inflammatory treatments, and cancer therapy. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a significant role in future drug development efforts.

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